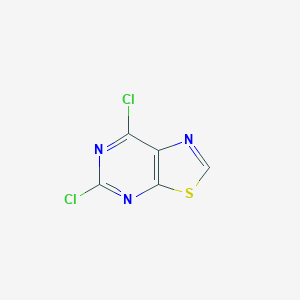

5,7-Dichlorothiazolo(5,4-d)pyrimidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBGDWLYHQAUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(S1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346104 | |

| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13479-88-4 | |

| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorothiazolo(5,4-d)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its reactive dichloro-substituted pyrimidine ring allows for facile functionalization through nucleophilic aromatic substitution, making it a key intermediate in the synthesis of a diverse range of biologically active compounds. Derivatives of this scaffold have shown potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases, as well as promising antiviral properties. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of its key derivatives.

Core Properties of this compound

This compound, with the CAS number 13479-88-4, is a solid compound at room temperature.[1] It possesses a fused thiazole and pyrimidine ring system, which is isosteric to purine and imparts a unique electronic and structural profile.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and reaction chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅HCl₂N₃S | [2] |

| Molecular Weight | 206.05 g/mol | [2] |

| Melting Point | 148.5-149.5 °C | [2] |

| Boiling Point | 281.2 °C at 760 mmHg | [2] |

| Density | 1.767 g/cm³ | [2] |

| Solubility | DMF: 2 mg/ml; DMSO: 1 mg/ml; Ethanol: insoluble; PBS (pH 7.2): insoluble | [1] |

| Appearance | Light yellow to brown solid | [3] |

| Storage | 2-8°C, under inert gas | [2] |

Chemical Reactivity

The primary mode of reactivity for this compound involves nucleophilic aromatic substitution at the C5 and C7 positions. The chlorine atoms at these positions are excellent leaving groups, facilitating reactions with a wide variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize biological activity.

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are key to its utility in drug discovery.

Synthesis of this compound

A convenient four-step synthesis has been reported, providing the target compound in a good overall yield.[2]

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 5-amino-4-cyanothiazole-2-carboxylate. This intermediate is prepared through the condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate.

-

Step 2: Cyclization to 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione. The aminothiazole intermediate is cyclized to form the core heterocyclic system.

-

Step 3: Chlorination to 5,7-Dichlorothiazolo[5,4-d]pyrimidine. The dione is treated with phosphoryl chloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine at elevated temperatures to yield the final product.

-

Step 4: Purification. The crude product is purified by precipitation and filtration to afford this compound as a solid.

Below is a generalized workflow for the synthesis.

Derivatization via Nucleophilic Substitution

The chlorine atoms at the 5 and 7 positions can be sequentially or simultaneously replaced by various nucleophiles. This allows for the creation of diverse chemical libraries for screening and optimization. A common strategy involves the selective substitution at the C7 position followed by further modification at the C5 position.

Experimental Protocol for Amination:

-

Selective C7-Amination: this compound is reacted with an amine (primary or secondary) in a suitable solvent such as ethanol or isopropanol, often with a base like triethylamine or diisopropylethylamine, at temperatures ranging from room temperature to reflux. This typically yields the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative.

-

C5-Substitution: The resulting 7-amino-5-chloro intermediate can then be subjected to a second nucleophilic substitution or a cross-coupling reaction (e.g., Suzuki coupling) at the C5 position to introduce further diversity.

The general workflow for creating a library of derivatives is depicted below.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a broad range of biological activities, primarily as kinase inhibitors and antiviral agents.

Kinase Inhibition

The thiazolo[5,4-d]pyrimidine scaffold has proven to be a privileged structure for the development of inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

3.1.1. PI3K/Akt/mTOR Pathway

Derivatives of this compound have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

3.1.2. Spleen Tyrosine Kinase (Syk) Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. This compound has been utilized as a starting material for the synthesis of potent and selective Syk inhibitors.[1]

3.1.3. Antiproliferative Activity Data

Numerous derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The following table summarizes the IC₅₀ values for some of the most potent compounds.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7a | 7-(4-fluorobenzylamino)-5-(thiophen-2-yl) | MGC-803 | 5.13 | [4] |

| 7i | 7-(4-methoxybenzylamino)-5-(furan-2-yl) | MGC-803 | 4.64 | [4] |

| 7i | 7-(4-methoxybenzylamino)-5-(furan-2-yl) | HGC-27 | 5.07 | [4] |

Antiviral Activity

The thiazolo[5,4-d]pyrimidine scaffold has also been explored for the development of antiviral agents.

3.2.1. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of this compound have been identified as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] NNRTIs are a class of antiretroviral drugs that bind to a non-essential allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the development of diverse libraries of compounds. The demonstrated success of its derivatives as potent kinase inhibitors and antiviral agents underscores the importance of this core structure in the ongoing search for novel therapeutics. Further exploration of the chemical space around the thiazolo[5,4-d]pyrimidine nucleus is warranted and holds significant promise for the discovery of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 13479-88-4

This technical guide provides an in-depth overview of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a critical heterocyclic building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, detailed experimental protocols, and visualizations of its synthetic and mechanistic relevance.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₅HCl₂N₃S.[1][2][3] Its chemical structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 13479-88-4[1][3] |

| Molecular Formula | C₅HCl₂N₃S[1][3] |

| Molecular Weight | 206.05 g/mol [1][4] |

| IUPAC Name | 5,7-dichloro-[1][4]thiazolo[5,4-d]pyrimidine[2] |

| Canonical SMILES | C1=NC2=C(S1)N=C(N=C2Cl)Cl[2] |

| InChI Key | XYBGDWLYHQAUQM-UHFFFAOYSA-N[3] |

| Physical Property | Value |

| Appearance | Brown solid[5] |

| Melting Point | 145.0-146.5 °C[5] |

| Boiling Point | 281.2 °C at 760 mmHg[1][4] |

| Density | 1.767 g/cm³[1] |

| Solubility | DMF: 2 mg/mL, DMSO: 1 mg/mL, Ethanol: Insoluble, PBS (pH 7.2): Insoluble[3] |

| Storage | 2-8°C, under inert gas[4] |

Synthesis of this compound

A convenient four-step synthesis for this compound has been reported, providing the versatile building block in a 57% overall yield.[5] The process begins with the condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate to form a key 5-aminothiazole intermediate, which is then converted to the final product in three subsequent steps.[5]

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(ethoxycarbonylamino)thiazole-4-carboxylate

-

A solution of 1 M potassium t-butoxide in THF (180 mL, 180 mmol) is cooled to below -25 °C in a 500 mL round-bottomed flask.

-

Ethyl isocyanoacetate (18.0 g, 159 mmol) is added over 5 minutes, maintaining the internal temperature below -25 °C.

-

After stirring for 10 minutes, ethoxycarbonyl isothiocyanate (21.0 g, 160 mmol) is added dropwise over 10 minutes, keeping the internal temperature below -20 °C.

-

The reaction mixture is stirred for an additional 10 minutes and then warmed to 0 °C over 30 minutes.

Step 2: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione

-

A mixture of the product from Step 1 and potassium t-butoxide is heated at 100 °C in N,N-dimethylacetamide (DMA) or N-methylpyrrolidinone (NMP) for one hour.

-

The reaction is neutralized with acetic acid and diluted with water.

-

The resulting solid is collected by filtration and dried under vacuum at 80 °C to yield the product as a white solid (98% yield).[5]

Step 3: Chlorination to 5,7-Dichlorothiazolo[5,4-d]pyrimidine

-

The 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione is treated with phosphoryl chloride in the presence of N,N-diisopropylethylamine.

-

The mixture is heated to 110 °C for 30 hours.

-

Excess phosphoryl chloride is removed under reduced pressure.

-

Following an aqueous work-up, the product is precipitated from isopropyl acetate-heptane and isolated as a brown solid (86% yield).[5]

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its dichloro-substituted structure allows for facile functionalization through nucleophilic aromatic substitution, enabling the development of diverse derivatives.[4]

This scaffold has been utilized in the creation of inhibitors for several key signaling proteins, including:

-

Spleen tyrosine kinase (Syk)[3]

-

Mammalian target of rapamycin (mTOR)[3]

-

Phosphoinositide 3-kinase delta (PI3Kδ)[3]

-

HIV-1 non-nucleoside reverse transcriptase (NNRTIs)[3]

Furthermore, derivatives of this compound have shown potential as antiproliferative agents and as ligands for adenosine receptors.[6]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] this compound is a key starting material for the synthesis of inhibitors that target components of this pathway. The general mechanism of this pathway and the points of inhibition are illustrated below.

Conclusion

This compound is a highly valuable and versatile heterocyclic compound in the field of medicinal chemistry. Its established synthetic route and the reactivity of its chloro-substituents make it an ideal scaffold for the development of novel kinase inhibitors and other therapeutic agents. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new treatments for a range of diseases, including cancer and viral infections.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine core, a fused heterocyclic system isostructural to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of the thiazolo[5,4-d]pyrimidine scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile core.

Anticancer Activity

Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, primarily through the intrinsic pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7i | MGC-803 (Gastric) | 4.64 | [1][2][3] |

| HGC-27 (Gastric) | 5.07 | [1][2][3] | |

| 7a | MGC-803 (Gastric) | 5.13 | [3] |

| 24 | MGC-803 (Gastric) | 1.03 | --- |

| 43 | MGC-803 (Gastric) | 0.85 | --- |

| 4i | MCF-7 (Breast) | 0.33 ± 0.24 | --- |

| HeLa (Cervical) | 0.52 ± 0.13 | --- | |

| HepG2 (Liver) | 3.09 ± 0.11 | --- | |

| 3b | C32 (Melanoma) | 24.4 | --- |

| A375 (Melanoma) | 25.4 | --- | |

| 4k | A549 (Lung) | 1.4 | --- |

| A431 (Epidermal) | 3.1 | --- | |

| T98G (Glioblastoma) | 3.4 | --- | |

| NCI-H322 (Lung) | 7.1 | --- | |

| 4a | HL-60 (Leukemia) | 8 | --- |

Signaling Pathway: Intrinsic Apoptosis

Several thiazolo[5,4-d]pyrimidine derivatives induce apoptosis in cancer cells by modulating the intrinsic or mitochondrial pathway. This process is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a cascade of executioner caspases, including caspase-3, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.

Caption: Intrinsic apoptosis pathway induced by thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Thiazolo[5,4-d]pyrimidine compounds

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiazolo[5,4-d]pyrimidine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |

| 4k | - | - | - | - | - | --- |

| 4l | - | - | - | - | Good | [4] |

| 3c | - | - | Highly active | - | - | --- |

| 3d | - | - | Highly active | - | - | --- |

| 4b | - | - | Highly active | - | - | --- |

| Various derivatives | 10-20 | Highly active | 40 | Highly active | 50 | [5] |

Mechanism of Action: Inhibition of DNA Gyrase

While the exact mechanisms can vary, one proposed target for the antibacterial activity of some thiazole-containing compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the negative supercoiling of DNA, leading to the disruption of these vital cellular processes and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Thiazolo[5,4-d]pyrimidine compounds

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain thiazolo[5,4-d]pyrimidine derivatives have shown promising anti-inflammatory properties in preclinical models. Their mechanism of action is often associated with the inhibition of key inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents in vivo anti-inflammatory data for representative thiazolo[4,5-d]pyrimidine derivatives in the carrageenan-induced paw edema model.

| Compound | Dose | Inhibition of Edema (%) | Time Point | Reference |

| 3b | - | Most active | - | [6] |

| 3h | - | Most active | - | [6] |

| 48g | - | 57 | 1h | [3] |

| - | 88 | 3h | [3] | |

| - | 88 | 5h | [3] |

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This can be achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, some derivatives may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. Inhibition of NF-κB activation prevents the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.

Caption: Inhibition of pro-inflammatory pathways by thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Thiazolo[5,4-d]pyrimidine compounds

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives the standard drug.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antiviral Activity

The thiazolo[5,4-d]pyrimidine scaffold has also been explored for its antiviral potential, with some derivatives showing activity against human cytomegalovirus (HCMV).

Quantitative Data: In Vitro Antiviral Activity

The following table shows the in vitro antiviral activity of a thiazolo[4,5-d]pyrimidine derivative against Human Cytomegalovirus (HCMV).

| Compound | Virus | IC50 (µM) | Reference |

| 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione | HCMV (AD-169) | 0.8 ± 0.2 | [7] |

| HCMV (Davis) | 1.1 ± 0.3 | [7] |

Mechanism of Action: Inhibition of Viral Replication

The precise antiviral mechanism of many thiazolo[5,4-d]pyrimidine derivatives is still under investigation. However, as purine isosteres, it is hypothesized that they may act as inhibitors of viral polymerases or other enzymes involved in viral nucleic acid synthesis, thereby disrupting viral replication. For HCMV, a potential target could be the viral DNA polymerase, which is essential for the replication of the viral genome.

Caption: Proposed mechanism of antiviral action for thiazolo[5,4-d]pyrimidine derivatives.

Experimental Protocol: Plaque Reduction Assay for HCMV

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).

Materials:

-

Thiazolo[5,4-d]pyrimidine compounds

-

Human foreskin fibroblast (HFF) cells

-

Human Cytomegalovirus (HCMV) stock

-

Cell culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose)

-

Crystal violet staining solution

-

24-well or 48-well plates

Procedure:

-

Cell Seeding: Seed HFF cells in multi-well plates and grow to confluence.

-

Virus Infection: Infect the confluent cell monolayers with a known amount of HCMV (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days until viral plaques are visible in the control wells (no compound).

-

Plaque Staining and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Structure-Activity Relationships (SAR)

The biological activity of thiazolo[5,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

-

Anticancer Activity: The nature of the substituent at the 2- and 7-positions of the thiazolo[5,4-d]pyrimidine ring significantly influences the antiproliferative activity. For instance, the introduction of a morpholine group at the 7-position has been shown to enhance cytotoxicity. The type of substituent on the phenyl ring at the 2-position also plays a crucial role, with electron-withdrawing or donating groups impacting the potency.

-

Antimicrobial Activity: For antimicrobial agents, substitutions at various positions of the thiazolo[5,4-d]pyrimidine scaffold can modulate the spectrum of activity. The presence of specific aryl or alkyl groups can enhance activity against either Gram-positive or Gram-negative bacteria.

-

Anti-inflammatory Activity: The anti-inflammatory potency is often influenced by the substituents on the pyrimidine and thiazole rings. The presence of certain aromatic or heterocyclic moieties can increase the inhibitory activity against COX-2 and other inflammatory mediators.

Conclusion

The thiazolo[5,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The continued exploration of the structure-activity relationships and mechanisms of action of novel thiazolo[5,4-d]pyrimidine analogues holds significant promise for the discovery of next-generation drugs to address a multitude of diseases. This technical guide provides a solid foundation of data and methodologies to aid researchers in this exciting and impactful field of drug discovery.

References

- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labroots.com [labroots.com]

- 6. Evaluation of the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Thiazolo[5,4-d]pyrimidines: A Technical Guide to Synthesis and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine scaffold, a fused heterocyclic system isosteric to purine, has garnered significant attention in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives, with a focus on their potential as antiproliferative agents and modulators of key biological targets. This document details synthetic methodologies, summarizes biological data, provides experimental protocols, and visualizes key pathways and workflows to aid researchers in this dynamic field.

Synthetic Strategies for Thiazolo[5,4-d]pyrimidine Analogs

The construction of the thiazolo[5,4-d]pyrimidine core and its subsequent derivatization can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

A generalized synthetic workflow is depicted below, illustrating the key transformations typically employed in the synthesis of 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine derivatives.

Caption: General synthetic workflow for thiazolo[5,4-d]pyrimidine derivatives.

Biological Activities of Novel Thiazolo[5,4-d]pyrimidine Derivatives

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their anticancer potential. Researchers have explored their efficacy as inhibitors of various cancer cell lines and key oncogenic signaling pathways.

Antiproliferative Activity

A number of studies have reported the potent antiproliferative effects of these compounds against a range of human cancer cell lines. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Substitution Pattern (R-groups) | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | R2=Propyl, R5=2-Cl-Ph, R7=Amine | MGC-803 (Gastric) | 5.13 | [1] |

| 7i | R2=Benzyl, R5=Phenyl, R7=Amine | MGC-803 (Gastric) | 4.64 | [1] |

| 7i | R2=Benzyl, R5=Phenyl, R7=Amine | HGC-27 (Gastric) | 5.07 | [1] |

| 4k | R2=4-chlorophenylamino, R7=diethylamino | A549 (Lung) | 1.4 | [2] |

| 4k | R2=4-chlorophenylamino, R7=diethylamino | A431 (Epidermal) | 3.1 | [2] |

| 4k | R2=4-chlorophenylamino, R7=diethylamino | T98G (Glioblastoma) | 3.4 | [2] |

| 4a | R2=Morpholine, R7=Amine | HL-60 (Leukemia) | 8.0 | [2] |

Inhibition of Kinase Signaling Pathways

A key mechanism through which thiazolo[5,4-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of this pathway is a validated strategy in cancer therapy.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Adenosine Receptor Antagonism

Beyond their anticancer properties, certain thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists of adenosine receptors, specifically the A1 and A2A subtypes.[1][3][4] This activity suggests their potential therapeutic application in neurological disorders, such as depression.[1][3]

| Compound ID | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 18 | hA₁ | 1.9 | 360 | [1][3] |

| 18 | hA₂ₐ | 0.06 | 14 | [1][3] |

| 3 | hA₁ | 10.2 | 13.4 | [4] |

| 3 | hA₂ₐ | 4.72 | 5.34 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

General Synthetic Procedure for 2,5,7-Trisubstituted Thiazolo[5,4-d]pyrimidines

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Synthesis of Thiazolo[5,4-d]pyrimidine-5,7-diols

-

To a solution of a 2-aminothiole derivative, add the appropriate arylacetylchloride.

-

Heat the reaction mixture at high temperatures (e.g., 150°C) for 10-15 hours.

-

After cooling, the precipitated solid is filtered, washed, and dried to yield the thiazolo[5,4-d]pyrimidine-5,7-diol intermediate.

Step 2: Synthesis of 5,7-Dichloro-thiazolo[5,4-d]pyrimidines

-

Suspend the diol intermediate in phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux or using microwave irradiation (e.g., 160°C for 30 minutes).

-

Remove the excess POCl₃ under reduced pressure.

-

The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give the dichloro derivative.

Step 3: Synthesis of 5-Chloro-7-amino-thiazolo[5,4-d]pyrimidines

-

Dissolve the dichloro intermediate in a mixture of ammonium hydroxide and ethanol.

-

Reflux the reaction mixture for approximately 6 hours.

-

After cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 4: Suzuki Coupling for C5-Arylation

-

To a solution of the 5-chloro-7-amino derivative in a suitable solvent system (e.g., DME/water), add the desired arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

-

The reaction mixture is heated under reflux for 4 hours or subjected to microwave irradiation (e.g., 160°C for 30 minutes).

-

After completion, the reaction is worked up by extraction and purified by column chromatography to afford the final 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction.

-

Reagent Preparation: Prepare a 1x Kinase Buffer and serial dilutions of the test inhibitor.

-

Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and the appropriate substrate (e.g., Poly-(Glu,Tyr)).

-

Kinase Reaction:

-

Add the master mix to the wells of a 96-well plate.

-

Add the diluted test inhibitor or vehicle control.

-

Initiate the reaction by adding the recombinant VEGFR-2 enzyme.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Signal Detection:

-

Add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to stop the reaction and deplete the remaining ATP.

-

Add a detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 10-15 minutes.

-

-

Luminescence Reading: Measure the luminescence using a microplate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

References

A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Spectroscopic Data and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for the heterocyclic building block, 5,7-Dichlorothiazolo(5,4-d)pyrimidine. This compound is a critical intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅HCl₂N₃S | [1][2] |

| Molecular Weight | 206.05 g/mol | [2] |

| CAS Number | 13479-88-4 | [1][2] |

| Appearance | Brown solid | |

| Melting Point | 145.0-146.5 °C | |

| Boiling Point | 281.2 °C at 760 mmHg | [3] |

| Solubility | Soluble in DMF (2 mg/ml) and DMSO (1 mg/ml); Insoluble in Ethanol and PBS (pH 7.2) | [1] |

Table 2: 1H NMR Spectral Data (Expected)

While a detailed spectrum is not publicly available, literature reports the use of 1H NMR for characterization. Based on the structure, a single peak is expected in the aromatic region.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| ~8.0-9.0 | Singlet | H-2 | CDCl₃ |

Table 3: 13C NMR Spectral Data (Predicted)

No experimental 13C NMR data for this compound has been found in the public domain. The predicted chemical shifts are based on the analysis of similar heterocyclic systems and derivatives.[4][5]

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 | C-2 |

| ~130-140 | C-3a |

| ~155-165 | C-5 |

| ~150-160 | C-7 |

| ~170-180 | C-7a |

Table 4: IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretching (aromatic) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1200-1000 | Medium | C-N stretching |

| ~800-600 | Strong | C-Cl stretching |

| ~700-600 | Medium | C-S stretching |

Table 5: Mass Spectrometry Data (GC-MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the pyrimidine and thiazole rings.[6][7][8]

| m/z | Relative Intensity (%) | Assignment |

| 205/207/209 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl atoms) |

| 170/172 | Medium | [M-Cl]⁺ |

| 135 | Medium | [M-2Cl]⁺ |

| Varies | Low-Medium | Fragments from ring cleavage |

Experimental Protocols

Synthesis of this compound

The following is a summarized four-step synthesis protocol.

Workflow for the Synthesis of this compound

Caption: A four-step synthesis of this compound.

General Spectroscopic Methodologies

The following are general protocols for obtaining the spectroscopic data for heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

13C NMR Acquisition: Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC.

-

Acquisition: The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer is typically scanned over a mass range of m/z 50-500.

Biological Context: Associated Signaling Pathways

This compound is a key precursor for the synthesis of inhibitors targeting several important signaling pathways in drug discovery.[1]

Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune cells.[9][10][11][12]

Caption: Overview of the Syk signaling cascade.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[13][14][15][16][17]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 12. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mTOR - Wikipedia [en.wikipedia.org]

- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 17. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in medicinal chemistry. Understanding the solubility of this compound is critical for its application in the synthesis of various therapeutic agents, including kinase inhibitors and antiviral compounds.[1] This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Compound Information

IUPAC Name: 5,7-dichloro-[2][3]thiazolo[5,4-d]pyrimidine[4] CAS Number: 13479-88-4[1] Molecular Formula: C₅HCl₂N₃S[1][4] Molecular Weight: 206.05 g/mol [4] Appearance: Solid[1]

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be significantly influenced by factors such as temperature, the polymorphic form of the solid, and the presence of impurities.

| Solvent | Abbreviation | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide | DMF | 2 | Not Specified | [5][6] |

| Dimethyl sulfoxide | DMSO | 1 | Not Specified | [5][6] |

| Dimethyl sulfoxide | DMSO | 200 | 60 | With the aid of ultrasonication and warming.[7] |

| Ethanol | EtOH | Insoluble | Not Specified | [5][6] |

| Phosphate-Buffered Saline | PBS (pH 7.2) | Insoluble | Not Specified | [5][6] |

| Chloroform | CHCl₃ | Insoluble | Room Temperature | Based on solubility characteristics of structurally similar 7-amino-oxazolo[5,4-d]pyrimidines.[8] |

| Methanol | MeOH | Slightly Soluble | Room Temperature | Based on solubility characteristics of structurally similar 7-amino-oxazolo[5,4-d]pyrimidines.[8] |

Experimental Protocols

Accurate determination of solubility is paramount in drug discovery and development. The two primary types of solubility measurements are kinetic and thermodynamic. Kinetic solubility is often determined in high-throughput screening to quickly assess a compound's dissolution rate, while thermodynamic solubility represents the true equilibrium solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[3] It measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean, sealable glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the desired organic solvent (e.g., 1-5 mL) to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a consistent speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid phase.

-

To ensure all undissolved solids are removed, the supernatant should be filtered through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF) or centrifuged at high speed.

-

-

Analysis:

-

The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

-

Quantify the solubility based on the calibration curve.

-

Kinetic Solubility Determination

Kinetic solubility assays are designed for higher throughput and are commonly used in the early stages of drug discovery.[9] These methods measure the concentration of a compound in solution after a short incubation period, which may not represent true thermodynamic equilibrium.

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (typically DMSO) is added to an aqueous or organic solvent, and the concentration in the resulting solution is measured after a brief incubation.

Detailed Protocol (Plate-Based Nephelometric Method):

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

In a multi-well plate (e.g., 96- or 384-well), add a small volume (e.g., 1-5 µL) of the DMSO stock solution to each well.

-

Add the desired organic solvent to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

-

Incubation and Measurement:

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering of each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

-

-

Data Analysis:

-

Plot the light scattering signal against the compound concentration.

-

The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to significantly increase above the background.

-

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Caption: Kinetic Solubility Workflow via Nephelometry.

References

- 1. caymanchem.com [caymanchem.com]

- 2. quora.com [quora.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. This compound | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. 13479-88-4 CAS MSDS (5,7-dichlorothiazolo[5,4-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

A Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Commercial Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement, synthesis, and utilization of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Commercial Availability and Procurement

This compound (CAS No. 13479-88-4) is a commercially available reagent that can be sourced from a variety of chemical suppliers.[1][2][3] The availability, purity, and pricing can vary between suppliers, and it is recommended to request certificates of analysis (CoA) to ensure the quality of the material.

Below is a summary of commercial suppliers offering this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD, Approx.) |

| MySkinRecipes | 175812 | 95% | 250mg, 1g, 5g | ฿1,970 (250mg), ฿5,430 (1g), ฿23,960 (5g) |

| Sobekbio Biosciences | AG007LRE | 98% | 100mg, 250mg, 1g, 5g, 25g | Contact for pricing |

| Cayman Chemical | 13479-88-4 | ≥95% | Contact for availability | Contact for pricing |

| Ambeed, Inc. | A142089 | --- | Contact for availability | Contact for pricing |

| BLD Pharmatech Ltd. | BP19985994 | --- | Contact for availability | Contact for pricing |

| MedchemExpress | HY-W017930 | --- | Contact for availability | Contact for pricing |

| Shanghai Nianxing Industrial Co., Ltd. | --- | 98.0% | Inquiry | Contact for pricing |

Synthesis of this compound

For researchers interested in the synthesis of this key intermediate, a convenient four-step process has been reported, which is amenable to scale-up. This method avoids harsh conditions and the use of undesirable reagents, offering a practical alternative to commercial procurement for large-scale needs.

Synthetic Pathway Overview

The synthesis commences from readily available starting materials and proceeds through a key 5-aminothiazole intermediate.

References

An In-depth Technical Guide to 5,7-Dichlorothiazolo(5,4-d)pyrimidine: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and applications of 5,7-Dichlorothiazolo(5,4-d)pyrimidine, a key building block in the synthesis of pharmacologically active compounds. This document is intended for professionals in research and drug development who require detailed technical data and protocols for the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 5,7-dichloro-[1][2]thiazolo[5,4-d]pyriMidine | [3] |

| CAS Number | 13479-88-4 | [4] |

| Molecular Formula | C₅HCl₂N₃S | [4] |

| Molecular Weight | 206.1 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 148.5-149.5 °C | |

| Boiling Point | 281.2 °C at 760 mmHg (Predicted) | |

| Purity | ≥95% | [4] |

| Solubility | DMF: 2 mg/mL, DMSO: 1 mg/mL, Insoluble in Ethanol and PBS (pH 7.2) | [4] |

| Storage | -20°C (long-term), sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3] |

| Stability | Stable for at least 4 years when stored at -20°C |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

First Aid Measures

| Exposure | First Aid Measures |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |

| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Fire-Fighting Measures

In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition of this compound may produce toxic and irritating gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).

Handling and Personal Protection

| Aspect | Recommendations |

| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |

| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Spills | For small spills, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

Materials:

-

This compound (MW: 206.1 g/mol )

-

Anhydrous or high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.061 mg of the compound.

-

Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.

-

Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

General Protocol for Nucleophilic Aromatic Substitution

This compound is a versatile substrate for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the 5- and 7-positions. The chlorine at the 7-position is generally more reactive.[5] The following is a general procedure for the monosubstitution at the 7-position with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., a primary or secondary amine)

-

A suitable solvent (e.g., ethanol, acetonitrile, or DMF)

-

A base (e.g., triethylamine or diisopropylethylamine)

-

Reaction vessel with a magnetic stirrer and reflux condenser

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in the chosen solvent, add the amine nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivative.

Applications in Drug Discovery

This compound serves as a crucial scaffold for the synthesis of various kinase inhibitors.[4] Its derivatives have been investigated as potent inhibitors of Spleen Tyrosine Kinase (Syk), mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinase delta (PI3Kδ).[4] These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

Role as a Precursor for Kinase Inhibitors

The dichlorinated nature of the thiazolo[5,4-d]pyrimidine core allows for sequential and regioselective functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Synthetic pathway from this compound to kinase inhibitors.

Targeted Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[1][6] Its dysregulation is frequently observed in cancer.[1]

Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors.[7][8] It is involved in mediating inflammatory responses.[9]

Caption: Overview of the Syk signaling pathway initiated by immune receptor activation.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is considered chemical waste and should be handled by a licensed professional waste disposal service. Do not dispose of it with household waste or allow it to enter the sewage system.

This guide is intended to provide comprehensive safety and handling information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 5,7-Dichlorothiazolo[4,5-d]pyrimidine | 1137278-39-7 | Benchchem [benchchem.com]

- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Literature review on the therapeutic potential of thiazolo[5,4-d]pyrimidines.

The thiazolo[5,4-d]pyrimidine scaffold is a fused heterocyclic system, structurally analogous to purine, that has garnered significant attention in medicinal chemistry. This core structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides an in-depth review of the therapeutic potential of thiazolo[5,4-d]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system activities. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological and experimental pathways are illustrated.

General Synthesis Strategy

The synthesis of the thiazolo[5,4-d]pyrimidine core often involves a multi-step process starting from substituted pyrimidine precursors. A common synthetic route is depicted below, involving cyclization and subsequent functionalization to generate a library of derivatives.

Caption: General synthetic pathway for thiazolo[5,4-d]pyrimidine derivatives.

Anticancer Potential

Thiazolo[5,4-d]pyrimidines have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a wide range of human cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of representative thiazolo[5,4-d]pyrimidine derivatives. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7i | MGC-803 (Gastric) | 4.64 | [1] |

| HGC-27 (Gastric) | 5.07 | [1] | |

| 7a | MGC-803 (Gastric) | 5.13 | [1] |

| 4i | MCF-7 (Breast) | 0.33 | [2] |

| HeLa (Cervical) | 0.52 | [2] | |

| HepG2 (Liver) | 3.09 | [2] | |

| 208 | HGC-27 (Gastric) | - | [2] |

| 209 | MGC-803 (Gastric) | - | [2] |

| 3b | NCI-60 Panel | Most Active | [3] |

| 5a | NCI-H522 (Lung) | GI₅₀ < 0.12 µM | [4] |

| UO-31 (Renal) | GI₅₀ < 0.13 µM | [4] |

Note: Some studies report potent activity without specific IC₅₀ values in the abstract. GI₅₀ refers to the concentration for 50% growth inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiazolo[5,4-d]pyrimidine compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Caption: Key steps of the MTT assay for evaluating antiproliferative activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazolo[5,4-d]pyrimidines have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][6]

Quantitative Data: Anti-inflammatory and COX Inhibition

| Compound | Assay | Activity | Reference |

| 48g | Carrageenan-induced paw edema | 88% inhibition (3h) | [5] |

| 48g | COX-2 Inhibition | IC₅₀ = 0.87 µM | [5] |

| 5 | COX-2 Inhibition | IC₅₀ = 0.04 µM | [5] |

| 6 | COX-2 Inhibition | IC₅₀ = 0.04 µM | [5] |

| 7j, 7k, 7i | COX-2/sEH Dual Inhibition | Most Potent | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan.

-

Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

-

Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, test compound groups) and are typically fasted overnight before the experiment.

-

Compound Administration: The test thiazolo[5,4-d]pyrimidine compounds, vehicle (control), and a standard anti-inflammatory drug (e.g., Indomethacin) are administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Inhibition of the COX-2 pathway by thiazolo[5,4-d]pyrimidine derivatives.

Adenosine Receptor Antagonism

Thiazolo[5,4-d]pyrimidines have been identified as potent antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.[7] These G-protein coupled receptors are involved in various physiological processes, and their modulation is a key strategy for treating neurological disorders like depression. Antagonism at the A₂A receptor, in particular, has shown antidepressant-like effects.[7]

Quantitative Data: Adenosine Receptor Affinity

The table below presents the binding affinities (Ki) and functional antagonist potencies (IC₅₀) of several derivatives at human adenosine receptors.

| Compound | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₂A IC₅₀ (nM) | Reference |

| 3 | 10.2 | 4.72 | 5.34 | |

| 18 | 1.9 | 0.06 | 14 | [7] |

| 9 | - | - | 7.7 | [7] |

| 5 | - | Subnanomolar | - | [7] |

| 4 | hA₃ Ki = 18 | - | - |

Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a compound (ligand) for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the target human adenosine receptor subtype (e.g., CHO-hA₂A cells).

-

Assay Buffer: All reagents are diluted in a suitable assay buffer (e.g., 50 mM Tris-HCl).

-

Reaction Mixture: The assay mixture contains the cell membranes, a specific radioligand (e.g., [³H]ZM241385 for A₂A receptors), and varying concentrations of the unlabeled test compound (the thiazolo[5,4-d]pyrimidine).

-

Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]

- 7. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocols for 5,7-Dichlorothiazolo(5,4-d)pyrimidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,7-dichlorothiazolo(5,4-d)pyrimidine and its derivatives. This versatile heterocyclic scaffold is a key building block in the development of various therapeutic agents, including kinase inhibitors and receptor antagonists. The following sections outline the synthetic routes, experimental procedures, and relevant biological signaling pathways.

Synthesis of this compound

A convenient four-step synthesis for this compound has been established, starting from readily available materials.[1] The overall process is efficient and has been successfully scaled up.[1]

Experimental Protocol 1: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione

A mixture of 5-aminothiazole-4-carboxamide and potassium t-butoxide is heated in N,N-dimethylacetamide (DMA) or N-methylpyrrolidinone (NMP).[1] The reaction proceeds to completion within one hour at 100°C.[1] Neutralization with acetic acid followed by dilution with water precipitates the product, which is then collected by filtration and dried.[1]

| Reactants | Reagents/Solvents | Conditions | Yield | m.p. (°C) |

| 5-Aminothiazole-4-carboxamide | Potassium t-butoxide, DMA or NMP, Acetic acid, Water | 100°C, 1 hour | 98%[1] | >360[1] |

Experimental Protocol 2: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

4H-Thiazolo[5,4-d]pyrimidine-5,7-dione is treated with phosphoryl chloride (POCl₃) in the presence of N,N-diisopropylethylamine.[1] The reaction mixture is heated at 110°C for 30 hours.[1] After removing excess POCl₃ under reduced pressure, an aqueous workup is performed. The product is precipitated from isopropyl acetate-heptane.[1]